1-(Ethylamino)-2-sulfosulfanylethane

Description

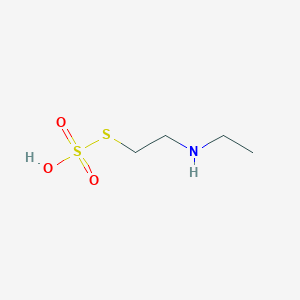

1-(Ethylamino)-2-sulfosulfanylethane is a sulfur-containing organic compound characterized by an ethylamino group (-NHCH₂CH₃) and a sulfosulfanyl (-S-SO₃H or related) moiety. The ethylamino group may enhance solubility in polar solvents and influence interactions with biological targets.

Properties

CAS No. |

1002-08-0 |

|---|---|

Molecular Formula |

C4H11NO3S2 |

Molecular Weight |

185.3 g/mol |

IUPAC Name |

1-(ethylamino)-2-sulfosulfanylethane |

InChI |

InChI=1S/C4H11NO3S2/c1-2-5-3-4-9-10(6,7)8/h5H,2-4H2,1H3,(H,6,7,8) |

InChI Key |

ZVRYGOWMYYDRID-UHFFFAOYSA-N |

SMILES |

CCNCCSS(=O)(=O)O |

Canonical SMILES |

CCNCCSS(=O)(=O)O |

Synonyms |

Thiosulfuric acid hydrogen S-[2-(ethylamino)ethyl] ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities :

- Both compounds feature alkylamino and sulfur-containing groups.

- The thiosulfuric acid (-S-SO₃H) group in these analogs mirrors the sulfosulfanyl group in 1-(ethylamino)-2-sulfosulfanylethane .

Key Differences :

- Substituent: The phenyl group in 2-(alkylamino)-1-phenylethane-1-thiosulfuric acids replaces the ethyl group in the target compound, reducing hydrophilicity.

- Synthesis: Synthesized via sodium thiosulfate and ethanol, yielding ~70% purity after recrystallization . The target compound may require similar methods but with adjustments for the ethylamino group.

- Applications: Demonstrated schistosomicidal activity due to sulfur reactivity . This compound’s biological activity remains uncharacterized but could differ due to the ethylamino group’s basicity.

Ethanamine, 2-(Methylsulfonyl)-, Hydrochloride (CAS 104458-24-4)

Structural Similarities :

Key Differences :

- Functional Group : The sulfonyl group is oxidized and less reactive than sulfosulfanyl, favoring stability over redox activity.

- Synthesis : Prepared via methanesulfonylation of ethylamine derivatives, differing from the thiosulfate-based route for sulfosulfanyl analogs .

Sodium 2-Methylprop-2-ene-1-sulphonate

Structural Similarities :

Key Differences :

- Reactivity : The sulfonate group is ionized and inert, whereas sulfosulfanyl may participate in disulfide exchange or redox reactions.

Comparative Data Table

Research Implications and Gaps

- Pharmacological Potential: this compound’s sulfosulfanyl group may enable applications in diseases involving oxidative stress, but this requires validation.

- Synthetic Optimization : Methods from thiosulfate-based syntheses and sulfonylation routes could be combined for improved yields.

- Stability Studies : The sulfosulfanyl group’s susceptibility to hydrolysis or oxidation needs characterization compared to sulfonates or sulfones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.